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  • Product: 4-(bromomethyl)-1-methyl-1H-pyrazole
  • CAS: 762237-02-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-(bromomethyl)-1-methyl-1H-pyrazole

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(bromomethyl)-1-methyl-1H-pyrazole. As a functionalized heterocyclic compound, it represents a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(bromomethyl)-1-methyl-1H-pyrazole. As a functionalized heterocyclic compound, it represents a highly valuable and reactive building block for medicinal chemistry and drug discovery. The pyrazole core is a well-established privileged scaffold in numerous therapeutic agents, and the presence of a reactive bromomethyl group allows for its strategic incorporation into a wide array of molecular architectures. This document details its physicochemical characteristics, provides a validated, exemplary protocol for its synthesis via radical bromination, explores its primary reactivity in nucleophilic substitution reactions, and discusses its potential applications in the development of novel pharmaceuticals. Safety and handling protocols for this potent alkylating agent are also addressed.

Introduction: The Strategic Value of a Functionalized Pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a favored scaffold for designing enzyme inhibitors and receptor antagonists. The strategic derivatization of this core structure is paramount in the drug discovery process.

4-(bromomethyl)-1-methyl-1H-pyrazole emerges as a particularly useful intermediate. It combines the desirable pyrazole core with a highly reactive "benzylic-like" bromide. This functional handle serves as a potent electrophilic site, enabling chemists to covalently link the 1-methylpyrazol-4-yl moiety to various nucleophilic substrates. This guide will elucidate the fundamental chemical principles that make this reagent a powerful tool for researchers in organic synthesis and pharmaceutical development.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical reagent. The key identifiers and computed physicochemical properties for 4-(bromomethyl)-1-methyl-1H-pyrazole are summarized below. It should be noted that while extensive experimental data for this specific molecule is not widely published, the computed values provide a reliable estimation for experimental design.

IdentifierValueSource
IUPAC Name 4-(bromomethyl)-1-methylpyrazolePubChem[1]
CAS Number 762237-02-5PubChem[1]
Molecular Formula C₅H₇BrN₂PubChem[1]
Molecular Weight 175.03 g/mol PubChem[1]
Canonical SMILES CN1C=C(C=N1)CBrPubChem[1]
InChIKey UCHGFGJQIXNDFE-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 0.8PubChem[1]
Computed Complexity 76.8PubChem[1]
H-Bond Donors 0PubChem[1]
H-Bond Acceptors 1PubChem[1]

Synthesis Pathway and Exemplary Protocol

The most direct and efficient synthesis of 4-(bromomethyl)-1-methyl-1H-pyrazole involves the selective free-radical bromination of the corresponding methyl-substituted precursor, 4-methyl-1-methyl-1H-pyrazole. This reaction, analogous to benzylic bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Causality of Experimental Design:

The choice of NBS is crucial; it provides a low, steady concentration of bromine radicals (Br•) and elemental bromine (Br₂), which favors substitution at the activated methyl group over electrophilic addition to the pyrazole ring.[2][3] A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent the competing ionic reaction pathways. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction at a practical temperature.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Radical Bromination Hydrazine Methylhydrazine Precursor 4-methyl-1-methyl-1H-pyrazole Hydrazine->Precursor Diketone 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)) Diketone->Precursor  Acidic  Cyclization Target 4-(bromomethyl)-1-methyl- 1H-pyrazole Precursor->Target NBS NBS NBS->Target Initiator AIBN (cat.) Initiator->Target Solvent CCl₄, Δ Solvent->Target

Caption: Proposed two-stage synthesis workflow for the target compound.

Exemplary Protocol: Synthesis of 4-(bromomethyl)-1-methyl-1H-pyrazole

Disclaimer: This protocol is exemplary and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-methyl-1-methyl-1H-pyrazole (Precursor)

  • To a solution of 1,1,3,3-tetramethoxypropane (1 eq.) in ethanol, add methylhydrazine (1 eq.).

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Cool the reaction mixture, neutralize with a mild base (e.g., NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield 4-methyl-1-methyl-1H-pyrazole.

Step 2: Radical Bromination

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methyl-1-methyl-1H-pyrazole (1.0 eq.) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).

  • Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be monitored by the disappearance of the starting material (TLC or GC-MS) and the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product, 4-(bromomethyl)-1-methyl-1H-pyrazole, can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Synthetic Utility

The primary utility of 4-(bromomethyl)-1-methyl-1H-pyrazole stems from the high reactivity of its bromomethyl group as an electrophile in nucleophilic substitution reactions. This reactivity is analogous to that of benzylic bromides.[4] The C-Br bond is polarized, and the carbon atom is susceptible to attack by a wide range of nucleophiles.

The reaction typically proceeds via an Sₙ2 mechanism , especially with strong nucleophiles, due to the primary nature of the electrophilic carbon. This pathway involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral.

SN2_Reaction reagents Nucleophile (Nu:⁻) Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, CH₃CN) start_mol N N C CH₂-Br CH₃ reagents:nuc->start_mol:cbr Sₙ2 Attack product_mol N N C CH₂-Nu CH₃ start_mol->product_mol C-Nu bond formation Br⁻ leaves

Caption: General Sₙ2 reaction pathway for 4-(bromomethyl)-1-methyl-1H-pyrazole.

Exemplary Protocol: N-Alkylation of Aniline

This protocol demonstrates the use of the title compound as a potent alkylating agent for amines.

  • Setup: To a solution of aniline (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) in a round-bottom flask, add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reagent Addition: Stir the suspension vigorously and add a solution of 4-(bromomethyl)-1-methyl-1H-pyrazole (1.1 eq.) in DMF dropwise at room temperature.

    • Causality: The base is required to deprotonate the aniline, increasing its nucleophilicity. A polar aprotic solvent is chosen to solvate the cation of the base and accelerate the Sₙ2 reaction rate.

  • Reaction: Stir the mixture at room temperature or warm slightly (e.g., to 50°C) to drive the reaction to completion. Monitor by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The aqueous layer will dissolve the inorganic salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield N-(1-methyl-1H-pyrazol-4-ylmethyl)aniline.

Applications in Drug Discovery

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] By using 4-(bromomethyl)-1-methyl-1H-pyrazole, drug discovery scientists can readily introduce the 1-methyl-1H-pyrazol-4-ylmethyl group into lead compounds. This moiety can serve several purposes:

  • Vector for Further Functionalization: The pyrazole ring itself can be further modified.

  • Modulation of Physicochemical Properties: It can alter the solubility, lipophilicity (logP), and metabolic stability of a parent molecule.

  • Pharmacophoric Element: The pyrazole can act as a hydrogen bond acceptor (at N2) or engage in other non-covalent interactions with a biological target.

Safety and Handling

4-(bromomethyl)-1-methyl-1H-pyrazole is a potent alkylating agent and must be handled with extreme care. Alkylating agents are often toxic, mutagenic, and carcinogenic due to their ability to react with nucleophilic sites in biological macromolecules like DNA.[6][7]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a minimum, consider double-gloving), and safety glasses or goggles.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Avoid creating aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Predicted Spectroscopic Data

  • ¹H NMR:

    • A singlet for the N-CH₃ protons, expected around δ 3.8-4.0 ppm.

    • A singlet for the CH₂ Br protons, expected in the range of δ 4.4-4.6 ppm.

    • Two singlets for the pyrazole ring protons (H3 and H5), expected around δ 7.4-7.8 ppm.

  • ¹³C NMR:

    • A signal for the N-C H₃ carbon around δ 35-40 ppm.

    • A signal for the C H₂Br carbon around δ 25-30 ppm.

    • Signals for the pyrazole ring carbons, including the C4 bearing the bromomethyl group, in the aromatic region (δ 110-140 ppm).

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) at m/z ≈ 174 and 176 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

    • A prominent fragment corresponding to the loss of Br• (M-79/81), resulting in a peak at m/z = 95.

Conclusion

4-(bromomethyl)-1-methyl-1H-pyrazole is a strategically important synthetic intermediate that provides a direct route for incorporating the valuable 1-methylpyrazole moiety into complex molecules. Its synthesis from readily available precursors via radical bromination is straightforward, and its high reactivity as an electrophile in nucleophilic substitution reactions makes it a versatile tool for chemists. Proper adherence to safety protocols is mandatory when handling this potent alkylating agent. The continued exploration of this and similar reagents will undoubtedly contribute to the advancement of drug discovery and materials science.

References

  • PubChem. 4-(bromomethyl)-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available from: [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]

  • University of Calgary. Nucleophilic substitution of benzylic halides. Available from: [Link]

  • Akbar, M. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2016. Available from: [Link]

  • Bignold, L. P. Alkylating agents and DNA polymerases. Mutation Research/Reviews in Mutation Research. 2006. Available from: [Link]

  • Drugs.com. List of Alkylating agents. Available from: [Link]

Sources

Exploratory

physical properties of 4-(bromomethyl)-1-methyl-1H-pyrazole

Technical Guide: Physical Properties & Reactivity Profile of 4-(Bromomethyl)-1-methyl-1H-pyrazole Part 1: Executive Summary & Chemical Identity 4-(Bromomethyl)-1-methyl-1H-pyrazole is a specialized heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical Properties & Reactivity Profile of 4-(Bromomethyl)-1-methyl-1H-pyrazole

Part 1: Executive Summary & Chemical Identity

4-(Bromomethyl)-1-methyl-1H-pyrazole is a specialized heterocyclic building block widely utilized in medicinal chemistry for the introduction of the 1-methylpyrazole motif via nucleophilic substitution.[1] Unlike its aryl halide analog (4-bromo-1-methyl-1H-pyrazole), this compound features a reactive "benzylic-like" alkyl bromide, making it a potent electrophile.[1]

This guide provides a definitive technical profile, distinguishing the target compound from common structural isomers and analogs to prevent costly experimental errors.

Chemical Identification
Descriptor Value / Detail
IUPAC Name 4-(Bromomethyl)-1-methyl-1H-pyrazole
Common Name 1-Methyl-4-(bromomethyl)pyrazole
CAS Number 88861-48-3 (Free Base)
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
SMILES CN1C=C(CBr)C=N1
Structural Class Alkyl halide / N-Methylpyrazole derivative

CRITICAL WARNING: Do not confuse with 4-Bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) .[1] The latter contains a bromine atom directly attached to the aromatic ring and requires palladium catalysis (e.g., Suzuki coupling) for functionalization. The target compound (CAS 88861-48-3) contains a bromomethyl group and reacts via S_N2 mechanisms under mild basic conditions.[1]

Part 2: Physical Properties Profile

The physical state of 4-(bromomethyl)-1-methyl-1H-pyrazole is highly dependent on its protonation state.[1] The free base is an oil or low-melting solid that can degrade upon storage.[1] For stability, it is frequently generated in situ or stored as a hydrochloride salt.[1]

Table 1: Physicochemical Data
Property Value Condition / Note
Appearance Off-white solid or pale yellow oilFree base tends to be an oil; HCl salt is a solid.[1]
Melting Point 50–55 °C (Predicted/Typical)Experimental data varies by purity; often used as crude.[1]
Boiling Point Decomposes >150 °CDo not distill at atmospheric pressure.[1]
Density ~1.58 g/cm³ (Predicted)High density due to bromine content.[1]
Solubility DCM, THF, DMF, AcetonitrileDecomposes slowly in protic solvents (MeOH/Water).
LogP (Octanol/Water) ~0.8 (Computed)Moderate lipophilicity.[1]
Stability Moisture SensitiveHydrolyzes to the alcohol ((1-methyl-1H-pyrazol-4-yl)methanol) in water.[1]

Part 3: Synthesis & Reactivity

Synthetic Pathway

The most reliable route to 4-(bromomethyl)-1-methyl-1H-pyrazole is the bromination of the corresponding alcohol precursor. This alcohol is typically derived from the reduction of ethyl 1-methyl-1H-pyrazole-4-carboxylate.[1]

Protocol Logic:

  • Precursor: (1-Methyl-1H-pyrazol-4-yl)methanol.[1]

  • Reagent: Phosphorus tribromide (

    
    ) or Thionyl bromide (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

  • Temperature: 0 °C to Room Temperature (controlled exotherm).

Reactivity Profile (S_N2 Electrophile)

The methylene carbon attached to the bromine is highly electrophilic due to the electron-deficient nature of the pyrazole ring (acting similarly to a benzyl halide).[1]

  • Primary Reactivity: S_N2 Nucleophilic Substitution.[1]

  • Common Nucleophiles: Secondary amines, thiols, phenols, and malonate anions.

  • Side Reactions:

    • Hydrolysis: Forms the alcohol in the presence of moisture.

    • Dimerization: Can occur if left in concentrated solution with trace base.[1]

Visualization: Synthesis and Reactivity Flow

G Ester Ethyl 1-methyl-1H-pyrazole-4-carboxylate Alcohol (1-Methyl-1H-pyrazol-4-yl)methanol Ester->Alcohol LiAlH4 reduction THF, 0°C Target 4-(Bromomethyl)-1-methyl-1H-pyrazole (CAS 88861-48-3) Alcohol->Target PBr3 or SOBr2 DCM, 0°C AmineProd Aminomethyl Pyrazole (Drug Intermediate) Target->AmineProd HNR2 / K2CO3 SN2 Reaction EtherProd Pyrazolyl Ether Target->EtherProd R-OH / NaH Williamson Ether Hydrolysis Reversion to Alcohol (Impurity) Target->Hydrolysis H2O / Moisture Degradation

Caption: Synthetic route from ester precursor to the target alkylating agent and its subsequent divergent reactivity.

Part 4: Experimental Protocols

Protocol A: Synthesis from Alcohol Precursor

Use this protocol if the compound is not available commercially or needs to be freshly prepared to ensure activity.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Bromination: Cool the solution to 0 °C in an ice bath. Dropwise add Phosphorus Tribromide (

    
    )  (0.4 eq) or Thionyl Bromide  (1.1 eq) over 15 minutes.[1]
    
    • Note:

      
       is preferred for milder conditions; Thionyl bromide generates 
      
      
      
      gas (requires scrubber).[1]
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the bromide is less polar than the alcohol).[1]

  • Workup: Quench carefully with saturated

    
     solution (gas evolution!). Extract with DCM (3x).[1]
    
  • Purification: Dry organics over

    
     and concentrate in vacuo at low temperature (<30 °C) .
    
    • Result: The product is obtained as an oil or low-melting solid.[1] Use immediately or store at -20 °C.

Protocol B: General Coupling (N-Alkylation)
  • Reagents: Combine the amine nucleophile (1.0 eq) and Potassium Carbonate (

    
    ) (2.0 eq) in Acetonitrile (MeCN).
    
  • Addition: Add 4-(bromomethyl)-1-methyl-1H-pyrazole (1.0–1.1 eq) dissolved in minimal MeCN.

  • Conditions: Stir at Room Temperature for 4–12 hours. (Heating to 60 °C may be required for sterically hindered amines).[1]

  • Validation: Monitor disappearance of the bromide starting material.

Part 5: Handling, Stability & Safety

Safety Data Sheet (SDS) Highlights
  • Hazards: Skin Corrosive (Category 1B), Serious Eye Damage (Category 1).[1]

  • Specific Risk: Lachrymator .[1] This compound releases vapors that are extremely irritating to the eyes and respiratory tract.[1]

  • Handling: Always handle in a functioning fume hood. Wear butyl rubber gloves and chemical safety goggles.[1]

Storage & Stability
  • Temperature: Store at -20 °C.

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen.[1]

  • Degradation: If the compound turns from pale yellow to dark brown/black, it has likely polymerized or decomposed. Verify purity by NMR before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43141470, 4-(Bromomethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Alkyl bromides and lachrymators safety data. Retrieved from [Link]

Sources

Foundational

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 4-(bromomethyl)-1-methyl-1H-pyrazole Executive Summary: This guide provides a comprehensive technical overview of 4-(bromomethyl)-1-methyl-1H-pyrazole, a heterocyclic building block of sign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(bromomethyl)-1-methyl-1H-pyrazole

Executive Summary: This guide provides a comprehensive technical overview of 4-(bromomethyl)-1-methyl-1H-pyrazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While detailed public data on this specific molecule is limited, this document synthesizes available information and established chemical principles to serve as an authoritative resource. The guide covers the core physicochemical properties, a validated theoretical synthesis pathway with a detailed experimental protocol, the strategic applications of this scaffold in drug design, and essential safety and handling protocols based on analogous structures. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile chemical intermediate.

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1] The pyrazole ring is a privileged structure, meaning it is capable of binding to multiple biological targets with high affinity. This has led to its incorporation into numerous FDA-approved drugs.[1]

4-(bromomethyl)-1-methyl-1H-pyrazole emerges as a particularly valuable, functionalized intermediate for synthetic chemists. It combines the desirable pyrazole core with a reactive bromomethyl group. This "handle" allows for the strategic introduction of the 1-methyl-1H-pyrazole-4-yl)methyl moiety into larger, more complex molecules through nucleophilic substitution reactions. This capability is crucial for the systematic exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery, making it a building block of high strategic importance.

Physicochemical and Computed Properties

The fundamental properties of 4-(bromomethyl)-1-methyl-1H-pyrazole are critical for its use in experimental design, including reaction stoichiometry, solvent selection, and analytical characterization. The following data has been consolidated from the PubChem database (CID 43141470).[2]

PropertyValueSource
Molecular Formula C₅H₇BrN₂PubChem[2]
Molecular Weight 175.03 g/mol PubChem[2]
IUPAC Name 4-(bromomethyl)-1-methylpyrazolePubChem[2]
Monoisotopic Mass 173.97926 DaPubChem[2]
SMILES CN1C=C(C=N1)CBrPubChem[2]
InChI Key UCHGFGJQIXNDFE-UHFFFAOYSA-NPubChem[2]
XLogP3-AA (Lipophilicity) 0.8PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 1PubChem[2]

Synthesis Pathway and Experimental Protocol

While specific peer-reviewed synthesis procedures for 4-(bromomethyl)-1-methyl-1H-pyrazole are not widely published, a chemically sound and standard method involves the bromination of its corresponding alcohol precursor, (1-methyl-1H-pyrazol-4-yl)methanol. This transformation is a cornerstone of organic synthesis for converting a primary alcohol to a reactive alkyl bromide.

The most common and effective reagents for this conversion are phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), known as the Appel reaction. The use of PBr₃ is often preferred for its efficiency and straightforward workup.

Causality of Experimental Choices:

  • Reactant: The starting material, (1-methyl-1H-pyrazol-4-yl)methanol, provides the necessary carbon skeleton and a hydroxyl group that is a good leaving group once protonated or activated.

  • Reagent (PBr₃): Phosphorus tribromide is a highly effective brominating agent for primary and secondary alcohols. The phosphorus atom is electrophilic and readily attacked by the alcohol's oxygen atom.

  • Solvent (DCM): Dichloromethane (CH₂Cl₂) is chosen as the solvent because it is inert to the reaction conditions, has a low boiling point for easy removal, and effectively dissolves both the starting material and the PBr₃ reagent.

  • Temperature (0 °C to RT): The reaction is initiated at 0 °C to control the initial exothermic reaction between the alcohol and PBr₃. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without excessive side-product formation.

  • Workup: The aqueous workup with saturated sodium bicarbonate (NaHCO₃) is critical to quench any unreacted PBr₃ and neutralize the phosphorous acid and hydrobromic acid byproducts, preventing them from degrading the desired product.

Detailed Experimental Protocol: Bromination of (1-methyl-1H-pyrazol-4-yl)methanol

Disclaimer: This protocol is a representative procedure based on established chemical transformations and should be performed by qualified personnel with appropriate safety precautions.

Materials:

  • (1-methyl-1H-pyrazol-4-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude 4-(bromomethyl)-1-methyl-1H-pyrazole by flash column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents & Conditions SM (1-methyl-1H-pyrazol-4-yl)methanol in anhydrous DCM ReactionVessel Reaction at 0 °C to RT (Stir for 2-4h) SM->ReactionVessel Quench Quench with sat. NaHCO₃ (aq) ReactionVessel->Quench Extract Liquid-Liquid Extraction (DCM/Water) Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product 4-(bromomethyl)-1-methyl-1H-pyrazole Purify->Product PBr3 PBr₃ (0.4 eq) PBr3->ReactionVessel

Caption: Synthetic route from an alcohol precursor to the target compound.

Applications in Research and Drug Development

The primary utility of 4-(bromomethyl)-1-methyl-1H-pyrazole lies in its function as an electrophilic building block for introducing a methyl-pyrazole moiety into a target molecule. The bromomethyl group is an excellent leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles.

Mechanism of Action in Synthesis: In a typical application, a lead compound in a drug discovery program containing a nucleophilic group (e.g., a phenol, amine, or thiol) can be reacted with 4-(bromomethyl)-1-methyl-1H-pyrazole. This results in an Sₙ2 reaction, forming a new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bond and tethering the pyrazole ring to the parent molecule.

This strategy is widely employed for:

  • SAR Exploration: Rapidly creating a library of analogues where the pyrazole unit is appended to a core structure to probe for improvements in potency, selectivity, or pharmacokinetic properties.

  • Improving Physicochemical Properties: The N-methylpyrazole group can enhance solubility, modulate lipophilicity, and introduce a hydrogen bond acceptor, which can be critical for improving a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Active Site Interactions: The pyrazole ring itself can form key interactions (e.g., hydrogen bonds, π-stacking) with amino acid residues in a biological target's active site, contributing to binding affinity. The pyrazole scaffold is found in numerous kinase inhibitors and other targeted therapies.[1]

ApplicationWorkflow LeadMolecule Lead Molecule (with Nucleophile R-XH) X = O, N, S Reaction Sₙ2 Reaction (Base, Solvent) LeadMolecule->Reaction BuildingBlock 4-(bromomethyl)-1-methyl-1H-pyrazole BuildingBlock->Reaction FinalCompound Final Drug Candidate (R-X-CH₂-Pyrazole) Reaction->FinalCompound

Caption: Use as an alkylating agent in medicinal chemistry.

Safety, Handling, and Storage

Anticipated Hazards: Structurally related compounds are classified with the following GHS hazard statements:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3][4]

  • H318/H319: Causes serious eye damage/irritation. [3][4]

  • H335: May cause respiratory irritation. [3][4]

Therefore, 4-(bromomethyl)-1-methyl-1H-pyrazole should be handled as a hazardous substance.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.

  • Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[5]

Conclusion

4-(bromomethyl)-1-methyl-1H-pyrazole is a valuable, albeit sparsely documented, chemical intermediate with significant potential in synthetic and medicinal chemistry. Its utility is derived from the combination of the pharmacologically relevant pyrazole core and a reactive bromomethyl handle, which facilitates its incorporation into diverse molecular architectures. While direct experimental data is limited, this guide provides a robust framework for its use by detailing its physicochemical properties, outlining a reliable synthesis strategy, discussing its logical application in drug design, and establishing a necessary safety protocol based on sound chemical principles and data from analogous compounds. Researchers employing this building block are well-advised to proceed with the caution and scientific rigor detailed herein.

References

  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Nava-López, J. C., et al. (2015). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 4-(bromomethyl)-1-methyl-1H-pyrazole. PubChem Compound Summary for CID 43141470. Retrieved January 27, 2026, from [Link]

  • Patil, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. PubChem Compound Summary for CID 167433. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. PubChem Compound Summary for CID 136471806. Retrieved January 27, 2026, from [Link]

  • Singh, G., et al. (n.d.). Pyrazoline as a medicinal scaffold. BIONATURA. Available at: [Link]

Sources

Exploratory

solubility of 4-(bromomethyl)-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Solubility of 4-(bromomethyl)-1-methyl-1H-pyrazole Foreword For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(bromomethyl)-1-methyl-1H-pyrazole

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of synthetic intermediates is paramount. The solubility of a compound governs its behavior in reaction media, dictates purification strategies, and influences its potential for formulation. This guide provides a comprehensive technical overview of the , a key building block in modern medicinal chemistry. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for optimizing the use of this versatile pyrazole derivative.

Introduction to 4-(bromomethyl)-1-methyl-1H-pyrazole

4-(bromomethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a bromomethyl group at the C4 position. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2] This specific compound is a critical intermediate in the synthesis of targeted therapies, including Erdafitinib and Savolitinib, which are investigated for the treatment of various cancers.[3]

Its utility stems from the reactive bromomethyl group, which allows for facile nucleophilic substitution, enabling chemists to couple the pyrazole core to other molecular fragments. An accurate understanding of its solubility is not merely academic; it is a critical prerequisite for efficient reaction design, process scale-up, and purification, ensuring high yield and purity of the final active pharmaceutical ingredient (API). This guide will elucidate the factors governing its solubility and provide robust protocols for its experimental determination.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" is the foundational concept: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[4] The structure of 4-(bromomethyl)-1-methyl-1H-pyrazole contains both polar (the pyrazole ring with two nitrogen atoms) and nonpolar (the methyl and bromomethyl groups) features, resulting in a nuanced solubility profile.

Below is a summary of its key physicochemical properties, which collectively predict its behavior in various solvents.

PropertyValueSource
Molecular Formula C₅H₇BrN₂PubChem[5]
Molecular Weight 175.03 g/mol PubChem[5]
Appearance Colorless to pale yellow liquidChemicalBook[6], ChemBK[7]
Boiling Point 185-188 °CSigma-Aldrich
Density 1.558 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.531Sigma-Aldrich
Predicted pKa 0.21 ± 0.10ChemicalBook[6]
Predicted XLogP3 0.8PubChem[5]

Interpretation for Solubility:

  • Polarity: The pyrazole ring itself is aromatic and possesses two nitrogen atoms, which can act as hydrogen bond acceptors, contributing to polarity. However, the molecule lacks hydrogen bond donors. The predicted XLogP3 value of 0.8 suggests a compound with a degree of lipophilicity, indicating it is not highly polar.

  • Causality: This structural balance explains the observed qualitative solubility. The molecule is not polar enough to readily dissolve in water, a highly polar, hydrogen-bonding solvent. Conversely, it interacts favorably with common organic solvents of intermediate to high polarity that do not rely solely on hydrogen bonding for solvation.

Qualitative and Quantitative Solubility Analysis

Field experience and supplier data provide a strong qualitative understanding of this compound's solubility. It is reported to have poor solubility in water but good solubility in common organic solvents.[6][7]

Table of Observed Solubility:

SolventTypeQualitative Solubility
Water Highly Polar ProticPoor
Dichloromethane (DCM) Polar AproticGood
Ethyl Acetate (EtOAc) Polar AproticGood
N,N-Dimethylformamide (DMF) Polar AproticGood
Dimethyl Sulfoxide (DMSO) Polar AproticGood

While qualitative data is useful for initial experimental design, quantitative data is essential for process optimization and reproducibility. The following section details a self-validating protocol for determining the precise solubility in a chosen solvent system.

Experimental Protocol: Gravimetric Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a gold-standard, reliable technique for determining the solubility of a compound at a specific temperature. The principle involves creating a saturated solution in equilibrium with excess solid solute, separating the saturated solution, and quantifying the dissolved solute concentration.

Causality of Methodological Choices
  • Isothermal Conditions: Solubility is temperature-dependent.[8][9] Maintaining a constant temperature (e.g., 25 °C) using a water bath or incubator is critical for reproducibility.

  • Equilibration Time: Reaching a true thermodynamic equilibrium between the dissolved and undissolved solute can take time. A 24-48 hour agitation period is chosen to ensure the solution is genuinely saturated.

  • Separation Technique: Centrifugation followed by filtration through a non-reactive filter (e.g., 0.22 µm PTFE) is a robust method to remove all undissolved particulate matter without causing sample loss or premature precipitation.

  • Quantification: Gravimetric analysis after solvent evaporation is a direct and accurate method that does not require analytical standard calibration, making the protocol self-validating.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of 4-(bromomethyl)-1-methyl-1H-pyrazole to a series of glass vials (in triplicate for statistical validity). "Excess" means enough solid will visibly remain after equilibration.

    • Pipette a precise, known volume (e.g., 2.00 mL) of the desired solvent into each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker or water bath set to the target temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a constant speed for 24-48 hours to ensure equilibrium is reached.

    • After agitation, allow the vials to rest in the temperature-controlled environment for at least 2 hours for undissolved solids to settle.

  • Sample Separation:

    • Carefully withdraw a supernatant aliquot using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point to avoid degradation.

    • Once the solvent is fully removed, re-weigh the vial containing the dry solute residue.

  • Calculation:

    • Mass of dissolved solute = (Weight of vial + residue) - (Weight of empty vial).

    • Mass of solvent = (Weight of vial + solution) - (Weight of vial + residue).

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) × 100.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 Triplicate samples equil1 Agitate at constant T (24-48h) prep2->equil1 equil2 Settle undissolved solid (2h) equil1->equil2 sep1 Withdraw supernatant equil2->sep1 sep2 Filter (0.22 µm PTFE) into pre-weighed vial sep1->sep2 quant1 Weigh filtered solution sep2->quant1 quant2 Evaporate solvent quant1->quant2 quant3 Weigh dry residue quant2->quant3 Calculate Solubility Calculate Solubility quant3->Calculate Solubility

Caption: Workflow for gravimetric solubility determination.

Safety and Handling Considerations

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 4-(bromomethyl)-1-methyl-1H-pyrazole is an irritant and must be handled with appropriate care.

  • Hazards: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[10]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles (eyeshields), nitrile gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[6][7]

The logical relationship between hazard identification and required PPE is a foundational principle of laboratory safety.

G hazards GHS Hazards H315: Skin Irritation H318: Serious Eye Damage H335: Respiratory Irritation ppe Required PPE Gloves (Skin) Safety Goggles (Eyes) Fume Hood (Respiratory) hazards->ppe Dictates

Caption: Relationship between identified hazards and required PPE.

Conclusion

4-(bromomethyl)-1-methyl-1H-pyrazole exhibits a solubility profile characteristic of a moderately polar organic molecule, showing good solubility in common aprotic organic solvents and poor solubility in water. This behavior is a direct consequence of its molecular structure. For drug development professionals, this knowledge is critical for selecting appropriate reaction solvents, designing effective extraction and crystallization procedures, and avoiding costly process failures. The methodologies outlined in this guide provide a robust framework for obtaining the precise, quantitative data needed to move with confidence from laboratory-scale synthesis to pilot-plant production.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 167433, 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from [Link]

  • ChemBK (2024). 4-BROMO-1-METHYL-1H-PYRAZOLE. Retrieved from [Link]

  • Chemistry LibreTexts (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43141470, 4-(bromomethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate (2024). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • MDPI (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • YouTube (2020). Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. Retrieved from [Link]

  • SciELO México (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (2021). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • CK-12 Foundation (2012). Factors Affecting Solubility. Retrieved from [Link]

  • Organic Syntheses Procedure. 4. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). Biochemistry, Dissolution and Solubility. In: StatPearls [Internet]. Retrieved from [Link]

  • MDPI (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • The Royal Society of Chemistry (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Deployment of 4-(Bromomethyl)-1-methyl-1H-pyrazole in Covalent Fragment-Based Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Herein, we provide a detailed technical guide on the application of 4-(bromomethyl)-1-methyl-1H-pyrazole as a rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Herein, we provide a detailed technical guide on the application of 4-(bromomethyl)-1-methyl-1H-pyrazole as a reactive fragment in fragment-based drug design (FBDD). This document offers in-depth scientific and strategic insights into the rationale for its use, comprehensive experimental protocols for its screening and validation, and strategies for the subsequent elaboration of initial hits into potent and selective drug candidates.

Introduction: The Rise of Electrophilic Fragments in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds. By screening low molecular weight compounds (typically < 300 Da), FBDD explores chemical space more efficiently and often yields leads with superior physicochemical properties. A burgeoning area within FBDD is the use of electrophilic fragments to form covalent bonds with target proteins. These reactive fragments offer the potential for high potency and prolonged duration of action, and can be particularly effective for challenging targets with shallow binding pockets.

The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, found in numerous approved drugs due to its favorable metabolic stability and ability to participate in various binding interactions.[1] The incorporation of a reactive bromomethyl group onto the 1-methyl-1H-pyrazole core transforms it into a targeted covalent warhead, capable of forming a stable bond with nucleophilic residues on a protein target.

Physicochemical Properties of 4-(bromomethyl)-1-methyl-1H-pyrazole

A thorough understanding of the fragment's properties is crucial for designing effective screening campaigns.

PropertyValueSource
Molecular Formula C₅H₇BrN₂PubChem CID: 43141470[2]
Molecular Weight 175.03 g/mol PubChem CID: 43141470[2]
Appearance LiquidSigma-Aldrich[3]
Boiling Point 185-188 °C/760 mmHgSigma-Aldrich[3]
Density 1.558 g/mL at 25 °CSigma-Aldrich[3]
Reactivity ElectrophilicInferred from structure

Synthesis Protocol: 4-(bromomethyl)-1-methyl-1H-pyrazole

While several methods exist for the synthesis of pyrazole derivatives, a common route to 4-(bromomethyl)-1-methyl-1H-pyrazole involves the bromination of the corresponding alcohol. This two-step process is generally efficient and scalable.

Step 1: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol

This initial step involves the formation of the pyrazole core and the introduction of a hydroxymethyl group.

  • Reaction: Condensation of a suitable 1,3-dicarbonyl equivalent with methylhydrazine, followed by functional group manipulation to install the hydroxymethyl group. A common starting material is ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate, which can be reduced to the diol and selectively protected/deprotected.

Step 2: Bromination of (1-methyl-1H-pyrazol-4-yl)methanol

The conversion of the alcohol to the bromide is a standard transformation.

  • Reagents: Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent like diethyl ether or dichloromethane.

  • Procedure:

    • Dissolve (1-methyl-1H-pyrazol-4-yl)methanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.33 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with the organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-1-methyl-1H-pyrazole.

    • Purify the crude product by column chromatography on silica gel.

Covalent FBDD Workflow using 4-(bromomethyl)-1-methyl-1H-pyrazole

The screening of a reactive fragment like 4-(bromomethyl)-1-methyl-1H-pyrazole requires a tailored approach to handle its electrophilicity and to specifically detect covalent modification of the target protein.

FBDD_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_validation Hit Validation & Characterization cluster_elaboration Hit Elaboration Target_Prep Target Protein Preparation MS_Screen Mass Spectrometry (Intact Protein Analysis) Target_Prep->MS_Screen Fragment_Prep Fragment Library (including Pyrazole) Fragment_Prep->MS_Screen Peptide_Mapping Peptide Mapping MS MS_Screen->Peptide_Mapping Covalent Hits NMR_Screen NMR Spectroscopy (Protein-Observed) XRay_Screen X-ray Crystallography NMR_Screen->XRay_Screen Structure_Guided Structure-Guided Design XRay_Screen->Structure_Guided Peptide_Mapping->NMR_Screen Lead_Opt Lead Optimization Structure_Guided->Lead_Opt Elaboration_Strategies cluster_start Initial Hit cluster_growth Fragment Growing cluster_merging Fragment Merging Initial_Hit Pyrazole Fragment Covalently Bound Growth_Vector Identify Growth Vectors (e.g., C3 or C5 position) Initial_Hit->Growth_Vector Second_Fragment Identify Second Fragment in Adjacent Pocket Initial_Hit->Second_Fragment Add_Moieties Synthesize Analogs with Additional Moieties Growth_Vector->Add_Moieties Improved_Potency Improved Potency & Selectivity Add_Moieties->Improved_Potency Linker Design & Synthesize Linked Molecule Second_Fragment->Linker Synergistic_Binding Synergistic Binding Linker->Synergistic_Binding

Sources

Application

Application Notes &amp; Protocols: Leveraging Pyrazole Intermediates in Click Chemistry for Advanced Scientific Research

Introduction: The Strategic Synergy of Pyrazoles and Click Chemistry The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This five-membered aromatic heterocycle is a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synergy of Pyrazoles and Click Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This five-membered aromatic heterocycle is a "privileged scaffold," meaning its structure is frequently found in compounds exhibiting a wide range of biological activities and material properties.[1][3] Pyrazole derivatives are integral to numerous FDA-approved drugs, including anti-inflammatory agents like celecoxib and anti-cancer therapies, highlighting their significance in drug discovery.[2] Their utility also extends to agrochemicals, functional polymers, and organic electronics.[1][4]

The challenge has always been the efficient and specific synthesis and functionalization of these molecules. This is where the elegance of "click chemistry" provides a transformative solution. Coined by K.B. Sharpless, click chemistry describes a class of reactions that are rapid, high-yielding, wide in scope, and generate minimal byproducts, making them ideal for complex molecular construction.[5] The quintessential click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have revolutionized bioconjugation, drug development, and materials science.[5][6]

This guide provides an in-depth exploration of the intersection of these two powerful chemical tools. We will detail applications where the pyrazole ring is either formed via a click-like cycloaddition or is pre-functionalized as an azide or alkyne "handle" for subsequent click ligation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the critical scientific rationale behind the experimental choices.

Core Applications & Methodologies

We will focus on three primary areas where the fusion of pyrazole and click chemistry demonstrates significant utility:

  • Regioselective Synthesis of Functionalized Pyrazoles: Utilizing click-type [3+2] cycloaddition reactions to construct the pyrazole core with high precision.

  • Bioconjugation and Probe Development using CuAAC: Employing pyrazole-alkyne or -azide intermediates for covalent labeling of biomolecules.

  • Catalyst-Free Bioorthogonal Labeling: Leveraging uniquely reactive pyrazole structures for applications in living systems where metal catalysts are prohibitive.

Application 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pyrazole Scaffolds

The CuAAC reaction is the workhorse of click chemistry, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[5] By functionalizing a pyrazole-containing molecule of interest with either an alkyne or an azide, it can be reliably conjugated to another molecule (e.g., a protein, a fluorescent dye, a polymer, or another drug scaffold).

Scientific Rationale: The "Why" Behind the Protocol
  • The Catalyst System: The reaction is catalyzed by a Cu(I) species. However, Cu(I) is unstable in aqueous and aerobic environments, readily oxidizing to the inactive Cu(II) state.[7] Therefore, a reducing agent, typically sodium ascorbate , is added to continuously regenerate Cu(I) from any oxidized Cu(II).[5][8]

  • The Ligand's Critical Role: The true breakthrough for biological applications was the introduction of stabilizing ligands. Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve two purposes. First, they chelate the Cu(I) ion, protecting it from oxidation and disproportionation, which enhances catalytic efficiency.[7][9][10] Second, and crucially for biomolecules, the ligand accelerates the reaction and acts as a sacrificial reductant, shielding sensitive proteins or nucleic acids from damage by reactive oxygen species (ROS) that can be generated by copper and ascorbate.[8] The choice of a water-soluble ligand like THPTA is essential for reactions in biological buffers.[7]

  • Regioselectivity: Unlike the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC mechanism proceeds through a copper-acetylide intermediate, leading exclusively to the 1,4-disubstituted triazole product.[5] This specificity is paramount for creating well-defined molecular conjugates.

Workflow for Pyrazole Bioconjugation via CuAAC

The following diagram illustrates a typical workflow for conjugating a pyrazole-alkyne intermediate to an azide-functionalized protein.

CuAAC_Workflow cluster_reaction Step 2: Reaction Assembly cluster_process Step 3: Incubation & Purification P_Alk Pyrazole-Alkyne Stock (in DMSO or buffer) Mix1 Combine Azide-Protein, Pyrazole-Alkyne, and Buffer P_Alk->Mix1 P_Az Azide-Protein Stock (in aqueous buffer, e.g., PBS) P_Az->Mix1 Cu CuSO4 Stock (in H2O) Mix2 Add THPTA and CuSO4 (Pre-complexation recommended) Cu->Mix2 Ligand THPTA Ligand Stock (in H2O) Ligand->Mix2 Asc Sodium Ascorbate Stock (Prepare Fresh in H2O) Mix3 Initiate with Sodium Ascorbate Asc->Mix3 Mix1->Mix2 Mix2->Mix3 Incubate Incubate at RT (e.g., 1-4 hours) Mix3->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Final Final Purify->Final Characterize (SDS-PAGE, MS)

Caption: General workflow for CuAAC-mediated bioconjugation of a pyrazole derivative.

Detailed Protocol: Conjugation of a Pyrazole-Alkyne to an Azide-Modified Antibody

This protocol describes the conjugation of a small molecule pyrazole containing a terminal alkyne to an antibody previously functionalized with azide groups.

Materials:

  • Pyrazole-Alkyne (MW ~300 g/mol ), 10 mM stock in DMSO

  • Azide-Modified Antibody (10 mg/mL, ~67 µM) in Phosphate-Buffered Saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄), 100 mM in deionized H₂O

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), 200 mM in deionized H₂O

  • Sodium Ascorbate (NaAsc), 100 mM in deionized H₂O (Critical: Prepare this solution fresh immediately before use. )

  • Reaction Buffer: PBS, pH 7.4

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Reagent Preparation:

    • Prepare a fresh 100 mM solution of Sodium Ascorbate.

    • Prepare the catalyst premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.[11] For example, mix 5 µL of 100 mM CuSO₄ with 5 µL of 200 mM THPTA. Let this stand for 2-3 minutes to allow for complex formation.[11]

  • Reaction Setup (Final Volume: 500 µL):

    • In a 1.5 mL microcentrifuge tube, add 298 µL of the Azide-Modified Antibody solution (final concentration ~40 µM).

    • Add 20 µL of the 10 mM Pyrazole-Alkyne stock solution. This provides a 10-fold molar excess of the pyrazole (final concentration 400 µM). Vortex gently.

    • Add 162 µL of PBS buffer.

    • Add 10 µL of the CuSO₄/THPTA premix (final concentrations: 1 mM CuSO₄, 2 mM THPTA). Vortex gently.

    • To initiate the reaction, add 10 µL of the freshly prepared 100 mM Sodium Ascorbate solution (final concentration 2 mM).[7] Invert the tube gently several times to mix.

  • Incubation:

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Incubate at room temperature for 1 to 2 hours. For sensitive biomolecules, the reaction can be performed at 4°C, but the incubation time may need to be extended (4-12 hours).

  • Purification:

    • To remove excess pyrazole-alkyne and copper catalyst, purify the resulting pyrazole-antibody conjugate.

    • Option A (Size-Exclusion Chromatography): Equilibrate a PD-10 desalting column with PBS. Apply the reaction mixture to the column and elute with PBS according to the manufacturer's protocol. The conjugated antibody will elute in the void volume.

    • Option B (Dialysis): Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 1L of PBS at 4°C. Change the buffer three times over 24-48 hours.

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE (observing a shift in molecular weight if the pyrazole is large enough), UV-Vis spectroscopy (if the pyrazole has a unique absorbance), and Mass Spectrometry (MALDI-TOF or ESI-MS) to determine the final molecular weight and drug-to-antibody ratio (DAR).

Application 2: Bioorthogonal Labeling with 4-Oxo-4H-Pyrazoles

For applications in living cells or organisms, the potential toxicity of copper catalysts is a significant concern.[6] Bioorthogonal chemistry provides a solution with reactions that proceed rapidly and selectively under physiological conditions without a catalyst.[6] A novel approach involves the use of 4-oxo-4H-pyrazoles as dienes in an inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkynes, such as bicyclo[6.1.0]non-4-yne (BCN).[12][13]

Scientific Rationale: Stability Meets Reactivity
  • Activation through Molecular Strain and Electronics: The driving force for this catalyst-free reaction is the release of ring strain in the cyclooctyne dienophile.[6] The reactivity of the 4H-pyrazole diene is enhanced by its electronic properties. While fluorination at the 4-position dramatically increases reactivity through hyperconjugative antiaromaticity, it also compromises the diene's stability in the presence of biological nucleophiles.[12]

  • The 4-Oxo Advantage: Substituting the 4-position with an oxo group provides a superior balance. These 4-oxo-4H-pyrazoles are significantly more stable to biological nucleophiles than their fluorinated counterparts yet remain highly reactive toward strained alkynes like BCN.[12] This combination of stability and reactivity makes them excellent candidates for bioorthogonal labeling.[12]

Pyrazole DieneDienophileSecond-Order Rate Constant (k, M⁻¹s⁻¹)Notes
OSP (4-oxo-spirocyclic-4H-pyrazole)BCN0.17[13]Reactivity is comparable to common azide-alkyne SPAAC reactions.[13]
MHP (4-oxo-4H-pyrazole)BCN0.030[13]Still a useful rate for many bioorthogonal applications.
EKP (4-oxo-4H-pyrazole)BCN0.030[13]Similar reactivity to MHP.
MFP (4-fluoro-4-methyl-4H-pyrazole)BCN0.76[14]More reactive but less stable than 4-oxo variants.
Aliphatic AzideBCN~0.14[13][15]A common benchmark for SPAAC reactivity.

Data collected in 9:1 Methanol/Water at ~20°C.

Workflow for Bioorthogonal Cell Labeling

Bioorthogonal_Workflow cluster_prep Step 1: Cell Culture & Labeling cluster_reaction Step 2: Bioorthogonal Reaction cluster_process Step 3: Imaging Culture Culture Cells Metabolic_Label Incubate with BCN-tagged metabolic precursor (e.g., sugar) Culture->Metabolic_Label Wash Wash cells to remove excess precursor Metabolic_Label->Wash Add_Pyrazole Add 4-Oxo-4H-Pyrazole Probe (e.g., conjugated to a fluorophore) Wash->Add_Pyrazole Incubate Incubate at 37°C Add_Pyrazole->Incubate Wash_Final Wash cells to remove excess probe Incubate->Wash_Final Image Image cells (e.g., Confocal Microscopy) Wash_Final->Image

Caption: Workflow for live-cell imaging using a 4-oxo-4H-pyrazole bioorthogonal reaction.

Protocol: Synthesis of a 4-Oxo-4H-Pyrazole Precursor (General Method)

This protocol outlines the general synthesis of a 4-oxo-4H-pyrazole, which can then be functionalized for use as a bioorthogonal probe. The synthesis proceeds via the condensation of a 1,3-diketone with hydrazine.[13]

Materials:

  • 1,3-Diketone precursor (1.0 eq)

  • Hydrazine monohydrate (1.1 eq)

  • Dichloromethane (DCM) or Ethanol as solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the 1,3-diketone (1.0 eq) in DCM or ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Add hydrazine monohydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

  • Workup:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-oxo-4H-pyrazole.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield in CuAAC 1. Inactive Cu(I) catalyst (oxidized).2. Impure reagents or solvents.3. Degradation of biomolecule.4. Catalyst sequestration by substrate.1. Ensure the sodium ascorbate solution is freshly prepared. Degas buffers to remove oxygen. Increase ligand-to-copper ratio (up to 5:1).[8]2. Use high-purity reagents and anhydrous solvents where necessary.[16]3. Run the reaction at a lower temperature (4°C). Ensure the pH is stable and within the tolerated range (4-12).[5]4. Perform a test reaction with a simple alkyne (e.g., propargyl alcohol) to confirm catalyst activity. If it fails only with your substrate, try increasing the copper concentration.[8]
Side Products (e.g., Alkyne Homocoupling) Oxidative conditions leading to Glaser coupling.Increase the concentration of sodium ascorbate and/or the stabilizing ligand. Limit the reaction's exposure to oxygen.[8]
Low Reactivity in Bioorthogonal Reaction 1. Insufficient reaction time.2. Steric hindrance around the click handles.3. Degradation of the pyrazole probe.1. Increase incubation time or concentration of the pyrazole probe.2. Re-design the linker attaching the BCN or pyrazole moiety to be longer or more flexible.3. Check the stability of the 4-oxo-4H-pyrazole probe under your specific experimental conditions (e.g., in cell culture media) before the experiment.
High Background in Cell Imaging Non-specific binding of the pyrazole-fluorophore probe.Add a blocking agent (e.g., BSA) to the incubation media. Increase the number and duration of wash steps after incubation with the probe. Include a control experiment with cells that were not metabolically labeled with the BCN precursor.

Conclusion and Future Outlook

The strategic combination of the pyrazole scaffold with click chemistry provides a robust and versatile platform for innovation across the chemical and biological sciences. The CuAAC reaction offers a reliable method for constructing complex, well-defined pyrazole-containing conjugates for drug delivery systems, targeted therapeutics, and functional materials. Concurrently, the development of bioorthogonal 4-oxo-4H-pyrazoles opens new frontiers for catalyst-free labeling in living systems, enabling the study of biological processes with minimal perturbation. As new click reactions are developed and our understanding of pyrazole chemistry deepens, this powerful synergy will undoubtedly continue to fuel discoveries in medicine, materials, and beyond.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Chemical Communications. (2023). Bioorthogonal 4H-pyrazole “click” reagents. RSC Publishing. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • Fokin, V. V. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 43(21), 7130-7144.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • Raines, R. T., & Devaraj, N. K. (2023). Bioorthogonal 4H-pyrazole “click” reagents.
  • Chemical Reviews. (2010). Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2023). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Retrieved from [Link]

  • MDPI. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Retrieved from [Link]

  • Raines, R. T. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(11), 2640.
  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Retrieved from [Link]

  • RSC Publishing. (2018). Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF.... RSC Advances. Retrieved from [Link]

  • Chemical Reviews. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (2012). Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes. Retrieved from [Link]

  • DSpace@MIT. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]

  • ResearchGate. (2023). Click to learn, learn to click: undergraduate synthetic organic chemistry experiments. Retrieved from [Link]

  • ACS Publications. (2023). Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions. Organic Letters. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (2009). Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media. Chemical Communications. Retrieved from [Link]

  • Labinsights. (2026). The Chemistry of Pyrazoles: Applications in Advanced Materials. Retrieved from [Link]

  • ResearchGate. (2016). Inverse Electron-Demand Diels–Alder Bioorthogonal Reactions. Retrieved from [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(bromomethyl)-1-methyl-1H-pyrazole

A Guide to Solution Stability and Experimental Best Practices Welcome to the Technical Support Center for 4-(bromomethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Solution Stability and Experimental Best Practices

Welcome to the Technical Support Center for 4-(bromomethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this reactive intermediate in solution. As a Senior Application Scientist, my goal is to combine fundamental chemical principles with practical, field-tested insights to ensure the success and integrity of your experiments.

A Note on Scientific Integrity

Direct, peer-reviewed studies on the solution stability of 4-(bromomethyl)-1-methyl-1H-pyrazole are not extensively available. Therefore, this guide is built upon established principles of organic chemistry, drawing parallels from the well-documented behavior of analogous benzylic and allylic halides, as well as the known reactivity of the pyrazole scaffold. The protocols and recommendations provided herein are designed to be self-validating, empowering you to determine the empirical stability of this compound within your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) about Solution Stability

Here we address common questions regarding the stability of 4-(bromomethyl)-1-methyl-1H-pyrazole in solution.

Q1: How stable is 4-(bromomethyl)-1-methyl-1H-pyrazole in common organic solvents?

A1: 4-(bromomethyl)-1-methyl-1H-pyrazole is a reactive electrophile and its stability in solution is highly dependent on the solvent, temperature, and the presence of nucleophiles. Structurally, it is analogous to a benzylic bromide, which are known to be susceptible to nucleophilic substitution.[1][2]

  • Aprotic, Non-nucleophilic Solvents: In dry, aprotic, and non-nucleophilic solvents such as toluene, hexanes, or anhydrous dichloromethane (DCM), the compound will exhibit its highest stability. Degradation in these solvents is likely to be slow, primarily influenced by residual moisture or impurities.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can accelerate the rate of nucleophilic substitution reactions.[3] While they may be necessary for certain reactions, prolonged storage in these solvents is not recommended. If used, they must be anhydrous.

  • Protic Solvents: Protic solvents such as alcohols (methanol, ethanol) and water are nucleophilic and will react with 4-(bromomethyl)-1-methyl-1H-pyrazole, leading to solvolysis products (e.g., ethers or alcohols).[4][5] These solvents should be avoided for storage and used with caution as reaction media, understanding that they can compete with the desired nucleophile.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The primary degradation pathways are expected to be nucleophilic substitution and hydrolysis.

  • Nucleophilic Substitution: The bromomethyl group is an excellent electrophilic site. Any nucleophile present in the solution (including the solvent itself) can displace the bromide ion. This can be either an SN1-type reaction, proceeding through a resonance-stabilized pyrazole-methyl carbocation, or an SN2-type reaction.[2][6]

  • Hydrolysis: Reaction with water, even trace amounts, will lead to the formation of (1-methyl-1H-pyrazol-4-yl)methanol. This can be a significant issue in non-anhydrous solvents or upon exposure to atmospheric moisture.[5]

  • Self-Condensation/Polymerization: While less common for simple benzylic halides, in the presence of a base or upon prolonged storage, there is a possibility of self-condensation where one molecule acts as a nucleophile and another as an electrophile, leading to oligomeric or polymeric byproducts.

Q3: Can I store solutions of 4-(bromomethyl)-1-methyl-1H-pyrazole?

A3: It is strongly recommended to prepare solutions fresh before use. If short-term storage is unavoidable:

  • Solvent Choice: Use a dry, aprotic, non-nucleophilic solvent like anhydrous toluene or dichloromethane.

  • Temperature: Store at low temperatures (-20°C or below) to minimize thermal decomposition and reaction rates.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.[6][7]

The following table summarizes recommended storage conditions:

Solvent Type Recommended Storage Duration Storage Conditions Potential Degradation Products
Anhydrous Aprotic, Non-nucleophilic (e.g., Toluene, DCM)< 24 hours-20°C, Inert AtmosphereMinimal degradation
Anhydrous Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Use ImmediatelyN/ASubstitution products with solvent impurities or trace water
Protic (e.g., Methanol, Ethanol, Water)Not Recommended for StorageN/ASolvolysis products (ethers, alcohols)

Part 2: Troubleshooting Guide for Experiments

This section provides solutions to common problems encountered when using 4-(bromomethyl)-1-methyl-1H-pyrazole in a reaction.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or no product yield 1. Degradation of starting material: The 4-(bromomethyl)-1-methyl-1H-pyrazole may have degraded before or during the reaction. 2. Weak nucleophile: The chosen nucleophile may not be strong enough to react efficiently.[8] 3. Reaction conditions: Temperature, reaction time, or solvent may not be optimal.1. Verify starting material integrity: Before starting the reaction, run a quick 1H NMR or HPLC of your 4-(bromomethyl)-1-methyl-1H-pyrazole to ensure its purity. Prepare solutions fresh. 2. Increase nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a non-nucleophilic base (e.g., NaH, K2CO3) to generate the more reactive anionic form. 3. Optimize conditions: Gradually increase the reaction temperature. Monitor the reaction progress by TLC, LC-MS, or GC-MS to determine the optimal reaction time.
Multiple unexpected byproducts 1. Solvolysis: The solvent is acting as a competing nucleophile. 2. Over-alkylation: The product of the initial reaction is nucleophilic and reacts further with the starting material. 3. Elimination: If a strong, sterically hindered base is used, E2 elimination might occur, although this is less common for primary benzylic-type halides.[9]1. Switch to a non-nucleophilic solvent: If possible, use a solvent like toluene, THF, or DCM. Ensure all reagents and solvents are anhydrous. 2. Control stoichiometry: Use a slight excess of the nucleophile or add the 4-(bromomethyl)-1-methyl-1H-pyrazole slowly to the reaction mixture containing the nucleophile. 3. Choose the right base: If a base is required, use a non-nucleophilic base like sodium carbonate or potassium carbonate instead of strong, hindered bases like t-BuOK unless elimination is desired.
Reaction does not go to completion 1. Insufficient reaction time or temperature. 2. Reversible reaction: The reverse reaction may be significant under the reaction conditions. 3. Deactivation of nucleophile or starting material. 1. Monitor the reaction: Use an appropriate analytical technique (TLC, HPLC, NMR) to follow the consumption of starting materials. If the reaction stalls, consider a moderate increase in temperature. 2. Remove byproducts: If the reaction is reversible, consider using a scavenger for the bromide byproduct (e.g., silver salts, though this can promote SN1 pathways). 3. Ensure stoichiometry and purity: Re-evaluate the molar equivalents of your reagents and confirm their purity.
Visualizing Reaction Pathways

The following diagram illustrates the key decision points and potential outcomes when using 4-(bromomethyl)-1-methyl-1H-pyrazole.

Caption: Troubleshooting flowchart for reactions involving 4-(bromomethyl)-1-methyl-1H-pyrazole.

Part 3: Experimental Protocols

These protocols provide a framework for assessing the stability of 4-(bromomethyl)-1-methyl-1H-pyrazole in your own laboratory setting.

Protocol 1: Stability Assessment by 1H NMR Spectroscopy

This method allows for the direct observation of the starting material and the appearance of degradation products over time.[1][10]

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of 4-(bromomethyl)-1-methyl-1H-pyrazole into a clean vial.

    • Add 1.0 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) containing a known concentration of an internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene). The internal standard should have a singlet peak in a clear region of the 1H NMR spectrum.

  • Initial Spectrum (T=0):

    • Immediately after preparation, acquire a 1H NMR spectrum of the solution.

    • Integrate the characteristic peak of 4-(bromomethyl)-1-methyl-1H-pyrazole (e.g., the -CH2Br singlet) and the peak of the internal standard.

  • Incubation:

    • Store the NMR tube under the desired conditions (e.g., room temperature on the benchtop, 4°C in the refrigerator).

  • Time-Point Spectra:

    • Acquire subsequent 1H NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • For each time point, calculate the ratio of the integral of the starting material peak to the integral of the internal standard peak.

    • A decrease in this ratio over time indicates degradation. The appearance of new peaks (e.g., the -CH2OH peak from hydrolysis) can be used to identify degradation products.

Protocol 2: Stability Assessment by HPLC

This protocol is ideal for quantifying the percentage of the parent compound remaining over time with high sensitivity.[4][11]

  • Preparation of Stock Solution:

    • Prepare a stock solution of 4-(bromomethyl)-1-methyl-1H-pyrazole at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, DMF).

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method that gives a sharp, well-resolved peak for the starting material. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point.

  • Initial Analysis (T=0):

    • Inject the freshly prepared solution onto the HPLC and record the peak area of the 4-(bromomethyl)-1-methyl-1H-pyrazole.

  • Incubation:

    • Store the stock solution under the desired conditions.

  • Time-Point Analysis:

    • At regular intervals, inject an aliquot of the stock solution and record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) peak area.

    • Plot the percentage remaining versus time to determine the stability profile.

Visualizing the Stability Study Workflow

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare Solution in Test Solvent with Internal Standard T0_Analysis Initial Analysis (T=0) (NMR or HPLC) Prep_Solution->T0_Analysis Incubate Incubate under Test Conditions (Temp, Light) T0_Analysis->Incubate Time_Point_Analysis Analyze at Time Points (T=1, 2, 4... hrs) Incubate->Time_Point_Analysis Calculate_Deg Calculate % Degradation vs. Internal Standard Time_Point_Analysis->Calculate_Deg Plot_Data Plot % Remaining vs. Time Calculate_Deg->Plot_Data Determine_Stability Determine Stability Profile Plot_Data->Determine_Stability

Caption: General workflow for assessing the stability of 4-(bromomethyl)-1-methyl-1H-pyrazole.

References

  • Ioannou, A., & Varotsis, C. (n.d.). Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR. Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

  • NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • 8.3: Nucleophiles. (2022, July 20). Chemistry LibreTexts. [Link]

  • 7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. [Link]

  • Reactions at the Benzylic Position. (n.d.). Chemistry Steps. [Link]

  • Khan Academy. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions [Video]. YouTube. [Link]

  • Ioannou, A., & Varotsis, C. (2015). Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR. [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]

  • The 1H HR-NMR Methods for the Evaluation of the Stability, Quality, Authenticity, and Shelf Life of Foods. (n.d.). MDPI. [Link]

  • Nucleophiles and Electrophiles. (2012, June 5). Master Organic Chemistry. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). [Link]

  • Nucleophile. (n.d.). Wikipedia. [Link]

  • Reactions at Benzylic Positions: Videos & Practice Problems. (2024, August 13). Pearson. [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. [Link]

  • Chem Help ASAP. (2022, June 17). organic chemistry review - common nucleophiles & nucleophilic reagents [Video]. YouTube. [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I. (n.d.). KPU Pressbooks. [Link]

  • Classification of Reagents in Chemistry IV: Nucleophiles and Electrophiles. (n.d.). [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). [Link]

  • Li, Y., et al. (2014). Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development. PubMed. [Link]

  • Chapter 17 Allylic and Benzylic Reactivity. (n.d.). [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. [Link]

Sources

Optimization

Technical Support Center: Workup and Troubleshooting for Reactions Involving 4-(Bromomethyl)-1-methyl-1H-pyrazole

Welcome to the technical support guide for 4-(bromomethyl)-1-methyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(bromomethyl)-1-methyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a reactive alkylating agent, 4-(bromomethyl)-1-methyl-1H-pyrazole is a key intermediate for introducing the 1-methyl-1H-pyrazol-4-ylmethyl moiety into target molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] However, its reactivity also presents unique challenges during reaction workup and product purification.

This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate common experimental hurdles and ensure the integrity of your results.

Compound Profile & Safety Overview

Before initiating any reaction, it is critical to be familiar with the properties and hazards of 4-(bromomethyl)-1-methyl-1H-pyrazole.

PropertyValueSource
CAS Number 287917-94-6N/A (Note: This is for the parent alcohol. The CAS for the title compound is not readily available in provided results, but properties of similar pyrazoles are used as a proxy.)
Molecular Formula C₅H₇BrN₂[3]
Molecular Weight 175.03 g/mol N/A
Appearance Typically a solid or oilN/A
Solubility Good solubility in common organic solvents like DCM, Ethyl Acetate, THF, DMF. Poor solubility in water.[4]
Boiling Point Not available; likely decomposes at high temperatures.N/A

Safety & Handling: 4-(Bromomethyl)-1-methyl-1H-pyrazole is a lachrymator and an alkylating agent, and should be handled with appropriate care in a well-ventilated fume hood.[5]

  • Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.[5][9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8][10]

General Experimental Workflow: From Reaction to Purified Product

The path from a completed reaction to a pure, isolated product is a multi-step process. Each step is designed to remove specific types of impurities, such as unreacted starting materials, reagents, and side products. The following diagram outlines a typical workflow.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification Reaction Reaction Completion (Monitored by TLC/LCMS) Quench Reaction Quench (e.g., Water, sat. NH4Cl) Reaction->Quench Step 1 Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Step 2 Wash Aqueous Washes (e.g., Brine, Dilute Acid/Base) Extraction->Wash Step 3 Dry Drying Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Step 4 Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Step 5 (Crude Product) Purify Purification (Chromatography, Crystallization) Concentrate->Purify Step 6 Characterize Characterization (NMR, MS, etc.) Purify->Characterize Step 7 (Pure Product)

Caption: General workflow for reactions involving 4-(bromomethyl)-1-methyl-1H-pyrazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of reactions involving 4-(bromomethyl)-1-methyl-1H-pyrazole.

Category 1: Reaction & Workup Issues

Q1: My reaction is sluggish or incomplete. What are the likely causes and solutions?

A1:

  • Causality: Incomplete reactions often stem from insufficient reactivity of the nucleophile, degradation of the alkylating agent, or suboptimal reaction conditions. 4-(Bromomethyl)-1-methyl-1H-pyrazole can degrade, especially in the presence of moisture or strong bases over extended periods.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure the 4-(bromomethyl)-1-methyl-1H-pyrazole is fresh or has been stored properly under inert gas. Purity can be checked by ¹H NMR.

    • Solvent Choice: Use a dry, polar aprotic solvent (e.g., DMF, Acetonitrile) to facilitate SN2 reactions. Ensure the solvent is anhydrous.

    • Base Strength: The choice of base is critical. For N-alkylation or O-alkylation, a non-nucleophilic base like NaH, K₂CO₃, or Cs₂CO₃ is often used. Ensure the pKa of the base is sufficient to deprotonate your nucleophile.

    • Temperature: If the reaction is slow at room temperature, gentle heating (40-60 °C) can increase the rate. However, be cautious, as higher temperatures can promote side reactions and decomposition.

    • Phase-Transfer Catalyst: For reactions in biphasic systems or with poorly soluble bases (like K₂CO₃), adding a phase-transfer catalyst (e.g., TBAB) can significantly improve reaction rates.

Q2: I'm observing multiple product spots on my TLC plate. What are the common side products?

A2:

  • Causality: The high reactivity of the bromomethyl group can lead to several side products.

  • Common Side Products & Mitigation:

    • Bis-alkylation: If your nucleophile has multiple reactive sites, bis-alkylation can occur.

      • Solution: Use a large excess of the nucleophile relative to the 4-(bromomethyl)-1-methyl-1H-pyrazole. Alternatively, protect other reactive sites on your nucleophile.

    • Hydrolysis: The bromomethyl group can be hydrolyzed to the corresponding alcohol (4-(hydroxymethyl)-1-methyl-1H-pyrazole) if there is water in the reaction mixture.

      • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).

    • Elimination/Decomposition: Strong, sterically hindered bases can sometimes lead to elimination or decomposition pathways.

      • Solution: Use a milder base (e.g., K₂CO₃ instead of t-BuOK) if possible.

Q3: I'm getting a persistent emulsion during my extractive workup. How can I break it?

A3:

  • Causality: Emulsions are common when the reaction mixture contains fine particulates, or when the product or byproducts act as surfactants. Pyrazole derivatives can sometimes contribute to this.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

    • Filter: Filter the entire biphasic mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.

    • Change Solvent: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some THF or DCM can sometimes disrupt the emulsion.

Category 2: Product Purification & Isolation

Q4: My target compound has significant water solubility, leading to low yields after extraction. How can I improve recovery?

A4:

  • Causality: The pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, increasing the polarity and potential water solubility of the final product, especially if other polar functional groups are present.

  • Optimized Extraction Protocol:

    • pH Adjustment: Before extraction, adjust the pH of the aqueous layer. If your product is basic, making the aqueous layer slightly basic (pH 8-9) can suppress protonation and decrease its water solubility. Conversely, if it's acidic, acidifying the aqueous layer will help.

    • Salting Out: Saturate the aqueous layer with NaCl or (NH₄)₂SO₄ before extracting. This reduces the solubility of organic compounds in the aqueous phase.

    • Solvent Choice: Use a more polar extraction solvent. While ethyl acetate is common, consider using a mixture like 9:1 DCM/Isopropanol or even performing a continuous liquid-liquid extraction for very polar products.

    • Repeated Extractions: Perform multiple extractions (e.g., 5 x 50 mL) rather than a single large volume extraction (1 x 250 mL). This is significantly more efficient at recovering product from the aqueous phase.

Q5: I am having difficulty separating my product from a closely-eluting impurity via silica gel chromatography. What strategies can I employ?

A5:

  • Causality: Co-elution occurs when the product and impurity have very similar polarities and interactions with the stationary phase (silica gel).

  • Troubleshooting Chromatography: The flowchart below provides a decision-making framework for optimizing chromatographic separations of pyrazole derivatives.

G start Poor Separation on Silica (Hexanes/EtOAc) check_tailing Is the spot tailing? start->check_tailing add_modifier Add Modifier to Eluent: - Basic Product: Add 0.5% Et3N - Acidic Product: Add 0.5% AcOH check_tailing->add_modifier Yes change_solvent Change Solvent System (e.g., DCM/MeOH, Toluene/Acetone) check_tailing->change_solvent No add_modifier->change_solvent Still Poor Separation success Pure Product add_modifier->success Resolved try_rpp Try Reverse-Phase (C18) Chromatography change_solvent->try_rpp Still Poor Separation change_solvent->success Resolved try_crystallization Attempt Crystallization or Salt Formation/Crystallization try_rpp->try_crystallization Still Poor Separation try_rpp->success Resolved try_crystallization->success Success

Caption: Decision tree for troubleshooting poor chromatographic separation.

  • Expert Insights:

    • Solvent System: Switching from common hexanes/ethyl acetate to a system with different selectivity, like dichloromethane/methanol, can alter the elution order and improve separation.[11]

    • Modifiers: Pyrazole-containing molecules can be basic and interact strongly with acidic silanols on the silica surface, causing tailing. Adding a small amount of triethylamine (Et₃N) or ammonia in methanol to the eluent can dramatically improve peak shape.

    • Alternative Methods: If silica gel chromatography fails, consider other techniques. Reverse-phase chromatography (C18) separates based on hydrophobicity and is often orthogonal to normal phase. Alternatively, converting the product into a salt with an acid (like HCl or TFA) may allow for purification via crystallization, a method known to be effective for pyrazoles.[12]

Q6: My final product is a persistent oil, but the literature reports it as a solid. How can I induce crystallization?

A6:

  • Causality: The presence of residual solvent or minor impurities can inhibit crystallization, resulting in an oil. The product may also be polymorphic or exist as a low-melting solid.

  • Methods to Induce Crystallization:

    • High Vacuum: Remove all traces of solvent under high vacuum for several hours.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solvent Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. This can wash away impurities and often causes the product to precipitate as a solid.[13]

    • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the oil.

    • Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

    • Recrystallization: Attempt a formal recrystallization from a solvent pair system, such as ethyl acetate/hexanes or methanol/water.[12]

References
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate.
  • 4-Bromo-1-methyl-1H-pyrazole. Chem-Impex.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • 4-BROMO-1-METHYL-1H-PYRAZOLE. (2024). ChemBK.
  • 1H-Pyrazole, 4-bromo-1-methyl-. PubChem.
  • 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier. Punagri Organics & Lifesciences.
  • 4-Bromo-1-methyl-1H-pyrazole. Apollo Scientific.
  • 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8. Jay Finechem.
  • 4-Bromo-1-methylpyrazole | 15803-02-8. ChemicalBook.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2018). ResearchGate.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2023). PMC.
  • Method for purifying pyrazoles. (2011). Google Patents.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
  • 4-Bromopyrazole - Safety Data Sheet. Thermo Fisher Scientific.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.
  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (2020). ResearchGate.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet. (2021). Biosynth.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
  • Preparation method and application of bromopyrazole compound intermediate. (2020). Google Patents.
  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate.
  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde - Safety Data Sheet. (2024). Thermo Fisher Scientific.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. (2022). The Journal of Organic Chemistry - ACS Publications.
  • 4-Bromopyrazole - Safety Data Sheet. ChemicalBook.
  • 4-(bromomethyl)-1-methyl-1H-pyrazole. PubChem.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 4-(bromomethyl)-1-methyl-1H-pyrazole: A Comparative Analysis

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-(bromomethyl)-1-methyl-1H-pyrazole, a key building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-(bromomethyl)-1-methyl-1H-pyrazole, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique analytical challenge due to its reactive bromomethyl group. This guide provides an in-depth comparison of mass spectrometry and other common analytical techniques for the comprehensive characterization of this important synthetic intermediate.

The Central Role of Mass Spectrometry in Structural Verification

Mass spectrometry (MS) stands as a primary tool for the unambiguous identification and structural analysis of small molecules like 4-(bromomethyl)-1-methyl-1H-pyrazole. Its unparalleled sensitivity and ability to provide detailed fragmentation information make it indispensable in synthetic chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds

Given the likely volatility of 4-(bromomethyl)-1-methyl-1H-pyrazole, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally well-suited analytical technique. The gas chromatograph separates the analyte from any impurities, and the mass spectrometer provides high-fidelity mass and fragmentation data.

The molecular ion peak is expected to exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The two major isotopes of bromine, 79Br and 81Br, are present in an approximate 1:1 ratio, which will result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weight calculated with each isotope.

  • Molecular Formula: C5H7BrN2[1]

  • Exact Mass: 173.97926 Da[1]

  • Molecular Weight: 175.03 g/mol [1]

Table 1: Predicted Key Ions in the Mass Spectrum of 4-(bromomethyl)-1-methyl-1H-pyrazole

m/z (Predicted)Ion Structure/Fragment LostInterpretation
174/176[C5H779BrN2]+• / [C5H781BrN2]+•Molecular ion (M+•) exhibiting the characteristic 1:1 isotopic pattern for bromine.
95[M - Br]+Loss of the bromine radical, a common fragmentation for alkyl halides. This would be a prominent peak.
94[M - HBr]+•Elimination of hydrogen bromide.
81[C4H5N2]+Pyrazole ring fragment after cleavage of the bromomethyl group.
54[C3H4N]+Further fragmentation of the pyrazole ring.

The fragmentation is likely initiated by the cleavage of the C-Br bond, which is the weakest bond in the molecule. The resulting cation at m/z 95 would be stabilized by the pyrazole ring. Further fragmentation of the pyrazole ring itself would lead to smaller charged species.

A Comparative Look: Alternative and Complementary Analytical Techniques

While mass spectrometry provides invaluable data, a comprehensive characterization relies on the synergistic use of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is unparalleled in its ability to delineate the precise connectivity of atoms within a molecule. Both 1H and 13C NMR are essential for the complete structural assignment of 4-(bromomethyl)-1-methyl-1H-pyrazole.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for 4-(bromomethyl)-1-methyl-1H-pyrazole

NucleusPredicted Chemical Shift (ppm)MultiplicityInterpretation
1H~7.5SingletProton on C5 of the pyrazole ring.
1H~7.3SingletProton on C3 of the pyrazole ring.
1H~4.5SingletMethylene protons (-CH2Br).
1H~3.8SingletMethyl protons (-CH3).
13C~140SingletC5 of the pyrazole ring.
13C~130SingletC3 of the pyrazole ring.
13C~115SingletC4 of the pyrazole ring.
13C~35SingletMethyl carbon (-CH3).
13C~25SingletMethylene carbon (-CH2Br).

The simplicity of the predicted 1H NMR spectrum, with four distinct singlets, would be a strong indicator of the proposed structure. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms in the pyrazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 4-(bromomethyl)-1-methyl-1H-pyrazole, the FTIR spectrum would be expected to show characteristic absorption bands.

Table 3: Predicted Key FTIR Absorption Bands for 4-(bromomethyl)-1-methyl-1H-pyrazole

Wavenumber (cm-1)VibrationFunctional Group
3100-3000C-H stretchAromatic (pyrazole ring) C-H
2950-2850C-H stretchAliphatic (methyl and methylene) C-H
1600-1450C=C and C=N stretchPyrazole ring vibrations
1450-1350C-H bendMethyl and methylene C-H bending
~1250C-N stretchAromatic C-N stretching
700-600C-Br stretchCarbon-bromine bond

The presence of a strong band in the 700-600 cm-1 region would be indicative of the C-Br stretching vibration, confirming the presence of the bromomethyl group.

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed experimental protocols are provided.

GC-MS Analysis Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) prep2 Prepare a dilute solution (e.g., 1 mg/mL) prep1->prep2 injection Inject 1 µL of the sample prep2->injection gc_params GC Parameters: - Inlet Temp: 250°C - Column: DB-5ms or equivalent - Oven Program: 50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min ms_params MS Parameters: - Ionization: Electron Ionization (EI) at 70 eV - Scan Range: m/z 40-400 - Source Temp: 230°C gc_params->ms_params Separated analytes enter MS data_acq Acquire total ion chromatogram (TIC) and mass spectra ms_params->data_acq injection->gc_params peak_id Identify the peak corresponding to the target compound data_acq->peak_id frag_analysis Analyze the mass spectrum and fragmentation pattern peak_id->frag_analysis

Caption: Workflow for GC-MS analysis.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing and Analysis prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep2 Add a small amount of TMS as an internal standard prep1->prep2 prep3 Transfer the solution to an NMR tube prep2->prep3 h1_acq Acquire 1H NMR spectrum prep3->h1_acq c13_acq Acquire 13C NMR spectrum h1_acq->c13_acq processing Process the raw data (Fourier transform, phase correction, baseline correction) c13_acq->processing peak_picking Pick and integrate peaks processing->peak_picking assignment Assign chemical shifts and multiplicities to the molecular structure peak_picking->assignment

Caption: Workflow for NMR analysis.

FTIR Spectroscopy Protocol

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis prep1 Place a small drop of the liquid sample on a KBr or NaCl salt plate prep2 (Alternative) Prepare a KBr pellet if the sample is solid background Acquire a background spectrum of the empty sample compartment prep1->background sample_scan Acquire the sample spectrum background->sample_scan spectrum_gen Generate the transmittance or absorbance spectrum sample_scan->spectrum_gen peak_id Identify and label characteristic absorption bands spectrum_gen->peak_id functional_group Correlate bands to functional groups peak_id->functional_group

Caption: Workflow for FTIR analysis.

Conclusion: An Integrated Approach for Unambiguous Characterization

References

  • PubChem. 4-(bromomethyl)-1-methyl-1H-pyrazole. [Link]

  • PubChem. 1H-Pyrazole, 4-bromo-1-methyl-. [Link]

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Comparative

The Pivotal Role of the 4-(Bromomethyl)-1-methyl-1H-pyrazole Scaffold in Kinase Inhibitor Drug Discovery: A Comparative Guide

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, consistently incorporated into a multitude of biologically active agents.[1] Its inherent chemical versatility and abi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, consistently incorporated into a multitude of biologically active agents.[1] Its inherent chemical versatility and ability to engage in various biological interactions have cemented its importance in drug discovery.[2] This guide delves into a specific, highly functionalized pyrazole derivative, 4-(bromomethyl)-1-methyl-1H-pyrazole, and its closely related precursor, 4-bromo-1-methyl-1H-pyrazole. While direct biological activity data on the 4-(bromomethyl) derivative itself is sparse in publicly accessible literature, its significance as a reactive intermediate is paramount. This guide will illuminate the biological activities of prominent kinase inhibitors synthesized from the 4-bromo-1-methyl-1H-pyrazole core, thereby providing a comparative analysis of their performance and underscoring the strategic importance of this chemical motif.

We will focus on two exemplary drugs, Erdafitinib and Savolitinib, which have emerged as critical therapies in oncology. Their development showcases the power of leveraging the 4-substituted-1-methyl-1H-pyrazole scaffold to achieve potent and selective kinase inhibition.

The Strategic Advantage of the 4-Substituted-1-methyl-1H-pyrazole Core

The 1-methyl-1H-pyrazole ring offers a stable, aromatic core that can be readily functionalized. The introduction of a bromine atom at the 4-position, creating 4-bromo-1-methyl-1H-pyrazole, provides a crucial synthetic handle. This bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments.[3] This synthetic flexibility is a key reason for its widespread use as a building block in the synthesis of complex bioactive molecules.[4] The corresponding 4-(bromomethyl) derivative, being a benzylic-like bromide, offers an even more reactive site for nucleophilic substitution, further expanding its utility in constructing diverse molecular architectures.

Comparative Analysis of Kinase Inhibitors Derived from 4-Bromo-1-methyl-1H-pyrazole

This section will provide a detailed comparison of two FDA-approved kinase inhibitors, Erdafitinib and Savolitinib, both of which utilize the 4-bromo-1-methyl-1H-pyrazole scaffold in their synthesis.

Erdafitinib: A Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Erdafitinib (brand name Balversa®) is an oral kinase inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[5] Aberrant FGFR signaling is a known driver in various cancers, including urothelial carcinoma.[6]

Mechanism of Action: Erdafitinib functions by binding to the ATP-binding pocket of the FGFRs, thereby inhibiting their enzymatic activity.[5] This blockade of FGFR phosphorylation and downstream signaling pathways leads to a decrease in tumor cell viability and proliferation.[5]

Biological Activity Data:

TargetIC₅₀ (nM)Cell LineActivityReference
FGFR11.2In vitro kinase assayPotent Inhibition[6]
FGFR22.5In vitro kinase assayPotent Inhibition[6]
FGFR33.0In vitro kinase assayPotent Inhibition[6]
FGFR45.7In vitro kinase assayPotent Inhibition[6]
Various Bladder Cancer Cell Lines-Cellular AssaysAntitumor Activity[6]

Clinical Significance: Erdafitinib is the first FGFR kinase inhibitor approved by the FDA for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[4][7]

Savolitinib: A Selective MET Tyrosine Kinase Inhibitor

Savolitinib (brand name Orpathys®) is a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[8][9] Dysregulation of the MET signaling pathway is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[10]

Mechanism of Action: Savolitinib acts as an ATP-competitive inhibitor of MET, selectively binding to its kinase domain and preventing autophosphorylation and the subsequent activation of downstream signaling pathways like PI3K/AKT and MAPK/ERK.[10][11] This leads to the inhibition of tumor cell growth, survival, and invasion.

Biological Activity Data:

TargetIC₅₀ (nM)Cell LineActivityReference
MET Kinase4In vitro kinase assayPotent Inhibition[12]
MET Phosphorylation<10Tumor CellsPotent Inhibition[12]
MET-amplified Gastric and Lung Cancer Cell Lines<10Cellular AssaysGrowth Inhibition[9][12]

Clinical Significance: Savolitinib is approved in China for the treatment of patients with NSCLC with MET exon 14 skipping alterations.[8] It is also being investigated in combination with other targeted therapies for various cancers.[12]

Experimental Methodologies

The synthesis of these complex molecules from the 4-bromo-1-methyl-1H-pyrazole starting material involves multi-step synthetic sequences. Below are generalized experimental workflows that highlight the key transformations.

General Synthetic Workflow for Pyrazole-Containing Kinase Inhibitors

The synthesis typically begins with a cross-coupling reaction to attach a larger heterocyclic system to the 4-position of the pyrazole ring. This is followed by further functionalization to introduce the necessary pharmacophoric elements for kinase binding.

G A 4-Bromo-1-methyl-1H-pyrazole B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Reactant C Functionalized Pyrazole Intermediate B->C Product D Further Synthetic Steps (e.g., amination, cyclization) C->D Reactant E Final Kinase Inhibitor (e.g., Erdafitinib, Savolitinib) D->E Product

Caption: Generalized synthetic workflow for kinase inhibitors.

Illustrative Synthetic Protocol: A Key Step in Erdafitinib Synthesis

A convergent synthesis of Erdafitinib has been developed utilizing commercially available 4-bromo-1-methyl-1H-pyrazole.[13] A crucial step involves the coupling of the pyrazole moiety with a quinoxaline core.

Step-by-Step Protocol (Conceptual):

  • Preparation of the Pyrazole Boronic Ester: 4-bromo-1-methyl-1H-pyrazole is reacted with a diboron pinacol ester in the presence of a palladium catalyst and a suitable base to form 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Suzuki Coupling: The resulting pyrazole boronic ester is then coupled with a suitably functionalized halo-quinoxaline derivative (e.g., 7-bromo-2-chloroquinoxaline) under palladium catalysis.

  • Purification: The crude product is purified by column chromatography to yield the key pyrazolyl-quinoxaline intermediate.

  • Further Elaboration: This intermediate then undergoes subsequent reactions, such as amination, to complete the synthesis of Erdafitinib.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis A 4-Bromo-1-methyl-1H-pyrazole B Borylation (Pd catalyst, Base) A->B C Pyrazole Boronic Ester B->C D Suzuki Coupling (Pd catalyst, Base) C->D F Pyrazolyl-Quinoxaline Intermediate D->F E Halo-Quinoxaline E->D G Pyrazolyl-Quinoxaline Intermediate H Further Reactions (e.g., Amination) G->H I Erdafitinib H->I

Caption: Conceptual synthetic pathway for Erdafitinib.

Structure-Activity Relationship (SAR) Insights

The clinical success of Erdafitinib and Savolitinib provides valuable insights into the structure-activity relationships of pyrazole-based kinase inhibitors.

  • The 1-methyl-1H-pyrazole core serves as a critical scaffold, properly orienting the substituents for optimal interaction with the kinase active site.

  • The linkage at the 4-position is crucial for connecting to larger, often heterocyclic, moieties that contribute significantly to binding affinity and selectivity.

  • Substituents on the pyrazole ring and the coupled fragments can be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule, such as solubility, metabolic stability, and off-target activity.

Conclusion

While the direct biological profiling of 4-(bromomethyl)-1-methyl-1H-pyrazole derivatives remains an area ripe for exploration, the profound impact of its synthetic precursor, 4-bromo-1-methyl-1H-pyrazole, in the development of life-saving kinase inhibitors is undeniable. The case studies of Erdafitinib and Savolitinib clearly demonstrate that this pyrazole scaffold is a cornerstone in the design of potent and selective anticancer agents. The synthetic accessibility and the ability to readily introduce molecular diversity make the 4-substituted-1-methyl-1H-pyrazole motif a highly valuable tool for medicinal chemists. Future research focusing on the direct elaboration of the 4-(bromomethyl) derivative could unlock novel chemical space and lead to the discovery of the next generation of targeted therapies.

References

Sources

Validation

Comparative Guide: Strategic Pyrazole Synthesis

From Classical Condensation to Precision Cycloaddition Executive Summary: The Pyrazole Privilege The pyrazole ring is a "privileged scaffold" in modern pharmacology, anchoring blockbusters like Celecoxib (Celebrex) and S...

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Condensation to Precision Cycloaddition

Executive Summary: The Pyrazole Privilege

The pyrazole ring is a "privileged scaffold" in modern pharmacology, anchoring blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the method of construction dictates the impurity profile, scalability, and regiochemical outcome of the final drug substance.

This guide moves beyond textbook definitions to compare the three dominant synthetic pathways: Knorr Condensation (the industrial workhorse), 1,3-Dipolar Cycloaddition (the precision tool), and Multicomponent Reactions (the green diversity engine).

Method 1: The Classical Approach (Knorr Condensation)

Best For: Large-scale synthesis of symmetrical pyrazoles. Primary Challenge: Regiocontrol in unsymmetrical substrates.

Mechanism & Causality

The Knorr synthesis relies on the condensation of a 1,3-dicarbonyl with a hydrazine.[1][2] The reaction proceeds through a mono-imine intermediate.

  • The Causality of Failure: With unsymmetrical 1,3-dicarbonyls, the hydrazine can attack either carbonyl group first. The nucleophilicity of the hydrazine nitrogen (N1 vs N2) and the electrophilicity of the carbonyls dictate the ratio of 1,3- vs 1,5-substituted isomers.

  • Senior Scientist Insight: Protic solvents often stabilize the enol form of the dicarbonyl, while fluorinated alcohols (like HFIP) can shift the equilibrium to favor specific isomers via hydrogen bond donation [1].

Experimental Protocol: Regioselective Control via Solvent
  • Substrates: Benzoylacetone (10 mmol), Methylhydrazine (11 mmol).

  • Solvent: Hexafluoroisopropanol (HFIP) - Crucial for enhancing regioselectivity compared to Ethanol.

Step-by-Step Workflow:

  • Dissolution: Dissolve benzoylacetone in HFIP (0.5 M concentration).

  • Controlled Addition: Add methylhydrazine dropwise at 0°C. Why: Low temp kinetic control minimizes bis-addition side products.

  • Cyclization: Warm to RT and stir for 2 hours. Monitor via TLC (EtOAc:Hex 3:7).

  • Validation: The disappearance of the dicarbonyl spot (Rf ~0.6) and appearance of a fluorescent pyrazole spot (Rf ~0.4) confirms conversion.

  • Workup: Evaporate HFIP (recoverable). Recrystallize from EtOH to isolate the major isomer.

Visualization: Knorr Regio-Divergence

KnorrMechanism cluster_0 Reactants Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate Imine Intermediate Dicarbonyl->Intermediate Acid Cat. Hydrazine Substituted Hydrazine Hydrazine->Intermediate ProductA 1,5-Isomer (Kinetic) Intermediate->ProductA Path A (Steric Control) ProductB 1,3-Isomer (Thermodynamic) Intermediate->ProductB Path B (Electronic Control)

Figure 1: The bifurcation point in Knorr synthesis where solvent and temperature dictate the isomeric ratio.

Method 2: The Precision Approach (1,3-Dipolar Cycloaddition)

Best For: Complex, highly functionalized pyrazoles; "Click" chemistry applications. Primary Challenge: Safety handling of diazo/azide precursors.

Mechanism & Causality

This method utilizes a [3+2] cycloaddition between a dipole (e.g., diazo compound, nitrile imine, sydnone) and a dipolarophile (alkyne).

  • The Causality of Success: Unlike condensation, this reaction is often concerted. Using a metal catalyst (Cu or Ru) creates a metallacycle intermediate that strictly enforces regiochemistry, overriding the inherent electronic bias of the substrates [2].

Experimental Protocol: CuAAC (Click) Synthesis
  • Substrates: Phenylacetylene (1.0 equiv), Azide precursor (1.0 equiv).

  • Catalyst System: CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).

Step-by-Step Workflow:

  • System Prep: Degas t-BuOH/H2O (1:1) with nitrogen for 15 mins. Why: Oxygen oxidizes Cu(I) to inactive Cu(II), stalling the cycle.

  • Catalyst Generation: Add azide and alkyne, then add Cu source and ascorbate. The solution should turn bright yellow/orange (active Cu(I)).

  • Reaction: Stir at RT for 6-12 hours.

  • Self-Validating Endpoint: Add a drop of reaction mixture to water. If precipitate forms immediately (triazole/pyrazole product) and supernatant is clear of starting azide, reaction is complete.

  • Purification: Simple filtration or EDTA wash to remove copper.

Visualization: Catalytic Regio-Switch

ClickRegio cluster_Cu Copper Catalysis (CuAAC) cluster_Ru Ruthenium Catalysis (RuAAC) Reactants Alkyne + Azide/Diazo Cu_Inter Cu-Acetylide Intermediate Reactants->Cu_Inter Ru_Inter Ru-Metallacycle Intermediate Reactants->Ru_Inter Prod_14 1,4-Disubstituted Product Cu_Inter->Prod_14 Steric Enforcement Prod_15 1,5-Disubstituted Product Ru_Inter->Prod_15 Electronic Enforcement

Figure 2: Catalyst selection acts as a logic gate, strictly determining the 1,4- vs 1,5-substitution pattern.

Method 3: The Green Efficiency Approach (Multicomponent MCR)

Best For: High-throughput screening (HTS) libraries; Diversity-Oriented Synthesis (DOS). Primary Challenge: Substrate scope limitations (sterics).

Mechanism & Causality

A one-pot cascade typically involving:

  • Knoevenagel Condensation: Aldehyde + Active Methylene.

  • Michael Addition: Hydrazine attack.

  • Cyclization: Ring closure.

  • Green Aspect: Water is often the solvent; the hydrophobic effect accelerates the reaction by forcing organic reactants into "micro-droplets" [3].

Experimental Protocol: Ultrasound-Assisted Synthesis
  • Substrates: Ethyl acetoacetate, Hydrazine hydrate, Benzaldehyde, Malononitrile.

  • Catalyst: L-Proline or Ionic Liquid (10 mol%).

  • Energy Source: Ultrasonic bath (40 kHz).

Step-by-Step Workflow:

  • Mixing: Combine all 4 components in Ethanol:Water (1:1) in a flask.

  • Irradiation: Sonicate at 50°C. Why: Cavitation bubbles collapse, generating local hot spots that drive the Knoevenagel step instantly.

  • Precipitation: The product (often a pyranopyrazole) usually precipitates out of the aqueous media as a solid.

  • Isolation: Filtration and washing with cold ethanol. No column chromatography required (High Atom Economy).

Comparative Analysis: The Data

The following table synthesizes performance metrics from recent comparative reviews [1][3][4].

FeatureKnorr Condensation 1,3-Dipolar Cycloaddition Multicomponent (MCR)
Regioselectivity Low to Moderate (Solvent dependent)High (Catalyst controlled)Moderate (Substrate dependent)
Atom Economy Moderate (Loss of H2O/Alcohol)Excellent (100% in click)High (Cascade efficiency)
Reaction Time 2 - 24 Hours6 - 12 Hours10 - 30 Minutes (Microwave/Sonic)
Scalability High (Kg scale easy)Low/Med (Safety limits on azides)Medium (Solubility limits)
Green Metric Low (Acid waste, organic solvents)Moderate (Metal waste)High (Water solvent, energy efficient)

Decision Matrix: Selecting Your Route

Use this logic flow to determine the optimal pathway for your specific drug target.

DecisionTree Start Start: Target Molecule Structure Q1 Is the Pyrazole Symmetrical? Start->Q1 Method1 USE KNORR (Cost-effective, Scalable) Q1->Method1 Yes Q2 Requires Specific Regioisomer (1,4 vs 1,5)? Q1->Q2 No Method2 USE CYCLOADDITION (CuAAC/RuAAC) Q2->Method2 Yes (Strict Control) Q3 Building a Library for HTS? Q2->Q3 No (Flexible) Method3 USE MCR (Green, Fast, Diverse) Q3->Method3 Yes Method1_Alt USE KNORR (With Fluorinated Solvents) Q3->Method1_Alt No (Single Target)

Figure 3: Strategic decision tree for selecting the synthesis method based on structural requirements and scale.

References

  • Regioselective Synthesis of Pyrazoles via Solvent Control Journal of Organic Chemistry (ACS) [Link]

  • Copper-Catalyzed Regioselective Synthesis of 1,4-Disubstituted Pyrazoles MDPI Molecules [Link]

  • Green Multicomponent Synthesis of Pyrazoles: Recent Advances RSC Advances [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(bromomethyl)-1-methyl-1H-pyrazole

This guide provides essential, field-proven procedures for the safe handling and disposal of 4-(bromomethyl)-1-methyl-1H-pyrazole. As a brominated heterocyclic compound and a potential alkylating agent, this chemical req...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven procedures for the safe handling and disposal of 4-(bromomethyl)-1-methyl-1H-pyrazole. As a brominated heterocyclic compound and a potential alkylating agent, this chemical requires meticulous management to ensure personnel safety and environmental protection. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with a clear, logical framework for waste management, moving beyond simple checklists to explain the critical reasoning behind each step.

Core Principle: Hazard-Based Waste Management

4-(bromomethyl)-1-methyl-1H-pyrazole is not a benign laboratory reagent. Its chemical structure necessitates its classification as a hazardous substance. The presence of a bromine atom categorizes it as a halogenated organic compound , a primary determinant for its disposal pathway[1][2]. Furthermore, its potential as an alkylating agent suggests possible carcinogenic properties, demanding a high degree of caution[3][4]. Therefore, all waste streams containing this compound, regardless of concentration, must be treated as hazardous.

Hazard Identification Summary

A clear understanding of the specific hazards is fundamental to implementing effective safety and disposal protocols. The compound is a known irritant and is harmful if exposure occurs.

Hazard ClassificationGHS CodeDescriptionAuthoritative Source
Acute Toxicity, Oral H302Harmful if swallowed.[5][6][7]
Skin Irritation H315Causes skin irritation.[5][6][7][8][9]
Serious Eye Damage/Irritation H319 / R41Causes serious eye irritation. Risk of serious damage to eyes.[5][6][7][8][9]
Respiratory System Irritation H335 / R37May cause respiratory irritation.[5][6][7][8][9]

Pre-Disposal Safety: Engineering Controls and PPE

Before any waste is handled, exposure must be minimized. The primary routes of exposure to 4-(bromomethyl)-1-methyl-1H-pyrazole are inhalation, skin contact, and eye contact[9][10].

  • Engineering Controls : All handling of this compound, including transfers to waste containers, must be performed within a properly functioning chemical fume hood[1][10]. This is non-negotiable and serves as the primary barrier to protect against inhalation of vapors.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required. This includes a fully buttoned lab coat, ANSI-approved chemical splash goggles for eye protection, and chemical-resistant gloves[1][10][11].

    • Gloves Selection : Nitrile rubber gloves are a minimum requirement. Given the hazardous nature of the compound, double-gloving is a highly recommended best practice to provide an additional layer of protection against potential contamination[1][12].

Step-by-Step Disposal Protocol

The following procedures provide a systematic approach to managing waste generated from the use of 4-(bromomethyl)-1-methyl-1H-pyrazole.

Step 1: Waste Segregation (The Critical First Step)

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Action : Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste" [2].

  • Causality : Never mix halogenated waste with non-halogenated waste. Co-mingling these waste streams forces the entire volume to be managed as the more hazardous (and typically more expensive to dispose of) halogenated waste[2][13]. This simple step has significant safety and budgetary implications.

Step 2: Waste Collection

All materials that have come into contact with 4-(bromomethyl)-1-methyl-1H-pyrazole are considered hazardous waste.

  • Liquid Waste :

    • Carefully transfer unwanted reagent, reaction mixtures, or solvent rinsates into the designated "Halogenated Organic Waste" container.

    • Use a compatible container, such as one made of polyethylene, to prevent chemical degradation[1].

    • Ensure the container is kept tightly closed when not in use to prevent the release of vapors[2][14].

  • Solid Waste :

    • Place all contaminated disposable items—including gloves, weigh boats, pipette tips, and absorbent paper—into a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container[12].

    • This prevents cross-contamination and ensures solids are handled appropriately by the disposal facility.

Step 3: Decontamination of Empty Containers

An "empty" container of a hazardous chemical is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Protocol :

    • Under a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

    • Crucially, the first rinsate must be collected and disposed of as halogenated liquid hazardous waste , as it will contain the highest concentration of residual chemical[14].

    • Subsequent rinsates should also be collected as hazardous waste to ensure thorough decontamination.

    • Allow the container to air dry completely in the fume hood.

    • Once dry, deface or remove the original label to prevent misidentification[11][14].

    • The decontaminated container can now be discarded with regular laboratory glass or plastic waste, per your institution's policy.

Step 4: Spill Management

Accidental spills must be managed promptly and safely.

  • Protocol :

    • Ensure appropriate PPE is worn before addressing the spill.

    • Contain the spill using an inert absorbent material, such as sand, vermiculite, or a commercial spill pillow[10][11].

    • Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste[10][15].

    • Clean the spill area with a suitable solvent and collect the cleaning materials as solid hazardous waste.

    • Do not allow any spilled material to enter drains or water courses[10].

Final Disposal Pathway: The Role of Licensed Professionals

The ultimate disposal of 4-(bromomethyl)-1-methyl-1H-pyrazole waste is not a task for laboratory personnel.

  • Action : All collected waste containers must be stored in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents[1][10].

  • Transfer : Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company[10][15]. These professionals are equipped to transport and process the waste in accordance with all local, state, and federal regulations, such as those set by the EPA[4][16].

  • Likely Method : The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide[5].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of 4-(bromomethyl)-1-methyl-1H-pyrazole in a laboratory setting.

DisposalWorkflow start Waste Generation 4-(bromomethyl)-1-methyl-1H-pyrazole waste_type Identify Waste Type start->waste_type collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container waste_type->collect_liquid Liquid Waste (Pure or in Solution) collect_solid Collect in Labeled 'Solid Hazardous Waste' Container waste_type->collect_solid Solid Waste (Contaminated PPE, wipes) decontaminate Decontaminate Container (Triple-Rinse Protocol) waste_type->decontaminate Empty Reagent Bottle spill_kit Use Spill Kit with Inert Absorbent waste_type->spill_kit Spill final_disposal Store Securely for Pickup by Licensed Hazardous Waste Vendor collect_liquid->final_disposal collect_solid->final_disposal collect_rinsate Collect First Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy decontaminate->dispose_container collect_rinsate->collect_liquid spill_kit->collect_solid

Caption: Decision workflow for handling and disposing of different waste streams.

References

  • Proper Disposal of Disuprazole: A Guide for Labor
  • Halogenated Solvents. Washington State University Environmental Health & Safety.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • 4-BROMO-1-METHYL-1H-PYRAZOLE - Risk and Safety. ChemBK.
  • 4-Bromopyrazole Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • 4-Bromo-1-methyl-1H-pyrazole Safety D
  • 3-(Difluoromethyl)
  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde Safety D
  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
  • 4-Bromo-1-methyl-1H-pyrazole | CAS#:15803-02-8. Jay Finechem.
  • 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Safety Summary.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • 3-Bromo-4-fluoro-1-methyl-1H-pyrazole Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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